Pbop

Outer membrane permeabilizer Antibiotic potentiation Gram-negative bacteria

Pbop (CAS 142563-39-1), also known as Polymyxin B octapeptide (PBOP), is a cyclic peptide derivative of the antibiotic Polymyxin B, specifically lacking the fatty acyl tail and the N-terminal diaminobutyric acid residue, resulting in an octapeptide structure with molecular formula C39H69N13O13S and molecular weight 960.1 g/mol. It is classified as an outer membrane permeability-increasing agent and is used primarily as a research tool to potentiate the activity of hydrophobic antibiotics against Gram-negative bacteria.

Molecular Formula C39H69N13O13S
Molecular Weight 960.1 g/mol
CAS No. 142563-39-1
Cat. No. B142229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePbop
CAS142563-39-1
SynonymsA2bu-cyclo(A2bu-A2bu-Phe-Leu-A2bu-A2bu-Thr)
Dab-cyclo(Dab-Dab-Phe-Leu-Dab-Dab-Thr) sulfate salt
diaminobutyryl-cyclo(diaminobutyryl-diaminobutyryl-phenylalanyl-leucyl-diaminobutyryl-diaminobutyryl-threonyl)
PBOP
polymyxin B octapeptide
Molecular FormulaC39H69N13O13S
Molecular Weight960.1 g/mol
Structural Identifiers
SMILESCC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCCC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)CCN)NC(=O)C(CCN)N)C(C)O)CCN)CCN.OS(=O)(=O)O
InChIInChI=1S/C39H67N13O9.H2O4S/c1-21(2)19-29-37(59)49-25(10-15-41)33(55)48-27(12-17-43)36(58)52-31(22(3)53)39(61)45-18-13-28(46-32(54)24(44)9-14-40)35(57)47-26(11-16-42)34(56)51-30(38(60)50-29)20-23-7-5-4-6-8-23;1-5(2,3)4/h4-8,21-22,24-31,53H,9-20,40-44H2,1-3H3,(H,45,61)(H,46,54)(H,47,57)(H,48,55)(H,49,59)(H,50,60)(H,51,56)(H,52,58);(H2,1,2,3,4)/t22-,24+,25+,26+,27+,28+,29+,30-,31+;/m1./s1
InChIKeyUMTAIVDIVJJTAV-NEOBPPNMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pbop (CAS 142563-39-1) Procurement Guide: Polymyxin B Octapeptide as a Potent Outer Membrane Permeabilizer


Pbop (CAS 142563-39-1), also known as Polymyxin B octapeptide (PBOP), is a cyclic peptide derivative of the antibiotic Polymyxin B, specifically lacking the fatty acyl tail and the N-terminal diaminobutyric acid residue, resulting in an octapeptide structure with molecular formula C39H69N13O13S and molecular weight 960.1 g/mol [1][2]. It is classified as an outer membrane permeability-increasing agent and is used primarily as a research tool to potentiate the activity of hydrophobic antibiotics against Gram-negative bacteria [3].

Why Generic Polymyxin B or Colistin Cannot Substitute for Pbop in Permeabilizer Research Applications


Substituting Pbop (PBOP) with the parent antibiotic Polymyxin B or the structurally related Polymyxin B nonapeptide (PMBN) is scientifically invalid due to fundamental differences in both structure and biological function. While Polymyxin B possesses a decapeptide structure with a fatty acyl tail conferring direct bactericidal activity, Pbop lacks this tail and the N-terminal residue, rendering it essentially devoid of direct antibacterial activity (MIC >256 μg/ml against multiple strains) [1][2]. Instead, Pbop functions as a selective outer membrane permeabilizer, enhancing the uptake of co-administered antibiotics without causing bacterial killing itself [3]. Critically, the alternative permeabilizer PMBN, although often considered equivalent, exhibits subtle but distinct differences in optimal synergy profiles with specific antibiotic partners, as demonstrated by differential fractional inhibitory concentration (FIC) indices [1]. Therefore, experimental reproducibility and mechanistic interpretation depend critically on the specific use of Pbop rather than an in-class analog.

Pbop (142563-39-1) Quantitative Differentiation Evidence: Head-to-Head Comparisons with Polymyxin B Nonapeptide and Heptapeptide


Outer Membrane Permeabilization Potency: Pbop Matches PMBN in Sensitizing E. coli to Rifampicin

Pbop (PBOP) was directly compared to polymyxin B nonapeptide (PMBN), the established potent permeabilizer, in sensitizing Escherichia coli to the hydrophobic antibiotic rifampicin. Both compounds exhibited equivalent permeabilization efficacy, with a concentration of 1 μg/ml sensitizing E. coli to rifampicin by a factor of 100 [1]. This head-to-head comparison establishes Pbop as a potent and functionally equivalent alternative to PMBN for outer membrane permeabilization assays.

Outer membrane permeabilizer Antibiotic potentiation Gram-negative bacteria

Synergy with Linezolid: Pbop Enables Potent Activity Against Pseudomonas aeruginosa

In a 2022 study, the combination of linezolid (an anti-Gram-positive agent) with Pbop (PBOP) demonstrated significant synergistic activity against clinical Pseudomonas aeruginosa strains, whereas linezolid alone and Pbop alone exhibited no remarkable bactericidal activity [1]. The combination (LP) reduced bacterial viability and modified biofilm production, morphology, and swimming motility. In a Caenorhabditis elegans in vivo model, LP treatment protected against P. aeruginosa infection [1]. This functional synergy is not observed with all polymyxin derivatives; for instance, the FIC indices for PBOP combined with linezolid (0.09) differ from those of PBHP (0.12) or PBNP (0.06) against certain Klebsiella strains, indicating non-interchangeable synergy profiles [2].

Synergistic combination Antibiotic resistance Pseudomonas aeruginosa

Lack of Direct Antibacterial Activity: Pbop Acts Purely as a Permeabilizer

Pbop (PBOP) exhibits minimal inhibitory concentrations (MICs) consistently >256 μg/ml against a panel of Gram-negative bacteria, including Klebsiella pneumoniae strains (KP13883, KPWT, KP2044, KP25826) [1]. This is in stark contrast to the parent compound Polymyxin B, which typically has MICs in the range of 0.5–2 μg/ml against susceptible Gram-negative strains [2]. The lack of direct antibacterial activity is a defining feature of Pbop and its close analogs (PBHP, PBNP), but the exact MIC values and the pattern of synergy with partner antibiotics vary among these derivatives, underscoring the need for compound-specific selection [1].

Permeabilizer Antibiotic adjuvant Non-bactericidal

Structural Differentiation: Octapeptide vs. Nonapeptide and Heptapeptide Analogs

Pbop (PBOP) is an octapeptide, structurally distinct from the more widely used polymyxin B nonapeptide (PMBN, a nonapeptide) and polymyxin B heptapeptide (PBHP). This difference arises from the enzymatic or chemical cleavage steps used in their preparation. The 1992 comparative study explicitly notes that while Pbop is equipotent to PMBN as a permeabilizer, a 3-fold higher concentration of PBHP is required to achieve the same sensitizing effect [1]. This establishes a rank order of potency (PMBN ≈ PBOP > PBHP) that directly correlates with peptide length and, presumably, binding affinity to lipid A.

Structure-activity relationship Polymyxin derivative Deacylated polymyxin

In Vivo Efficacy: Pbop-Containing Combination Protects C. elegans from P. aeruginosa Infection

The protective efficacy of the linezolid-Pbop (LP) combination was assessed in a Caenorhabditis elegans infection model. LP treatment significantly protected C. elegans from P. aeruginosa infection, whereas linezolid or Pbop alone provided no protection [1]. This in vivo validation distinguishes Pbop from other permeabilizers that may show in vitro synergy but fail to translate to a living system. Direct comparative in vivo data for PMBN or PBHP in the same model are not available, but the demonstration of in vivo synergy is a critical differentiator for translational research.

In vivo model Caenorhabditis elegans Infection protection

Reduced Cytotoxicity Potential: Class-Level Evidence from Polymyxin Nonapeptide

While direct cytotoxicity data for Pbop (PBOP) are not extensively reported, class-level evidence from the closely related polymyxin B nonapeptide (PMBN) indicates that deacylated polymyxin derivatives are substantially less toxic than the parent Polymyxin B. PMBN was found to be approximately 100-fold less toxic to K562 cells than Polymyxin B, and it lacks the neurotoxicity and nephrotoxicity associated with the parent compound at tested doses [1]. Given the high structural and functional similarity between Pbop and PMBN (including equipotent permeabilization [2]), it is reasonable to infer that Pbop similarly benefits from a reduced toxicity profile compared to Polymyxin B, making it a safer alternative for cell-based assays and in vivo studies.

Cytotoxicity Nephrotoxicity Therapeutic index

Pbop (142563-39-1) Recommended Applications Based on Quantitative Evidence


Outer Membrane Permeabilization Assays for Gram-Negative Bacteria

Pbop is the optimal choice for assays requiring potent and selective outer membrane permeabilization without direct bactericidal activity. Use at 1–3 μg/ml to sensitize E. coli or Salmonella to hydrophobic antibiotics (e.g., rifampicin, erythromycin, fusidic acid) by factors of 30–100 [1]. This application leverages Pbop's equipotency to PMBN, the gold-standard permeabilizer, with potential procurement or handling advantages [1].

Synergistic Combination Screens with Anti-Gram-Positive Agents

Pbop is uniquely suited for combination screens aiming to expand the spectrum of Gram-positive-specific antibiotics (e.g., linezolid, vancomycin) to cover Gram-negative pathogens like P. aeruginosa. The demonstrated in vitro synergy and in vivo protection in a C. elegans model [2] support its use in discovery programs targeting difficult-to-treat Pseudomonas infections.

Mechanistic Studies of Polymyxin Resistance and Membrane Perturbation

Because Pbop lacks the fatty acyl tail required for direct bactericidal activity (MIC >256 μg/ml [3]), it serves as a clean tool to dissect the membrane-permeabilizing component of polymyxin action from the lethal disruption of the inner membrane. This allows researchers to study outer membrane perturbation and LPS binding without confounding cell death readouts, a capability not offered by the parent antibiotic Polymyxin B.

In Vivo Infection Models Requiring Reduced Host Toxicity

For in vivo efficacy studies, particularly in invertebrate models like C. elegans [2] or in mammalian cell co-culture systems, Pbop's inferred lower cytotoxicity (class-level evidence from PMBN [4]) makes it a safer alternative to Polymyxin B. This is critical for experiments where minimizing host cell damage is essential for data interpretation and animal welfare.

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